An In-depth Technical Guide to 3,3-Dimethylpentanoic Acid (CAS No. 3177-74-0)
An In-depth Technical Guide to 3,3-Dimethylpentanoic Acid (CAS No. 3177-74-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,3-dimethylpentanoic acid, a branched-chain carboxylic acid. As a Senior Application Scientist, my objective is to synthesize the available data into a practical resource, emphasizing not just the "what" but the "why" behind its properties and potential applications. This document will delve into its physicochemical characteristics, spectroscopic profile, synthesis, and its prospective role as a structural motif in medicinal chemistry.
Core Molecular Profile and Physicochemical Properties
3,3-Dimethylpentanoic acid, also known as β,β-dimethyl valeric acid, is a saturated fatty acid characterized by a quaternary carbon at the C3 position.[1] This gem-dimethyl group is a key structural feature that imparts significant steric hindrance and influences the molecule's overall properties, from its chemical reactivity to its potential biological interactions. This structural element is often intentionally designed into pharmaceutical candidates to modulate metabolic stability by sterically shielding adjacent, metabolically labile positions from enzymatic degradation.
A summary of its key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3177-74-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 130.18 g/mol | [1][2][4][5] |
| IUPAC Name | 3,3-dimethylpentanoic acid | [1][4] |
| Synonyms | beta,beta-dimethyl valeric acid, 3,3-dimethyl-pentanoic acid | [1][6] |
| Boiling Point | Not available | [3] |
| Melting Point | Not available | [3] |
| Density | Not available | [3] |
| SMILES | CCC(C)(C)CC(=O)O | [1][2] |
| InChIKey | UPURPFNAFBQPON-UHFFFAOYSA-N | [1][4] |
Spectroscopic Characterization: The Structural Fingerprint
Accurate structural confirmation is paramount in research and development. The following section details the expected spectroscopic signatures for 3,3-dimethylpentanoic acid, which are critical for its unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is predicted to be relatively simple and diagnostic. The key is to recognize the symmetry and spin-spin coupling patterns.
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Ethyl Group (CH₃-CH₂): A triplet integrating to 3H (for the terminal methyl group) and a quartet integrating to 2H (for the methylene group).
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Gem-Dimethyl Group (C(CH₃)₂): A sharp singlet integrating to 6H. The absence of adjacent protons results in no splitting.
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Methylene Group (α-CH₂): A singlet integrating to 2H, adjacent to the carbonyl group.
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield, whose chemical shift is concentration and solvent-dependent.
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¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbon environments within the molecule, providing a clear carbon skeleton map.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid functional group.
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O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong, sharp absorption peak will appear around 1710 cm⁻¹, indicative of the carbonyl group.
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C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range will be present due to the sp³ hybridized C-H bonds of the alkyl chain.[7]
Mass Spectrometry (MS)
In mass spectrometry, 3,3-dimethylpentanoic acid will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage at the branched carbon center.
Synthesis and Chemical Reactivity
Proposed Synthesis Workflow
While specific, optimized synthesis protocols for 3,3-dimethylpentanoic acid are not widely published in the provided search results, a logical and robust synthetic route can be designed based on fundamental organic chemistry principles. A plausible approach involves the alkylation of a suitable enolate. The following workflow illustrates a common strategy, malonic ester synthesis, which allows for the controlled formation of the carboxylic acid.
Workflow: Malonic Ester Synthesis of 3,3-Dimethylpentanoic Acid
Caption: A plausible synthetic route via malonic ester synthesis.
Experimental Protocol Considerations:
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Step 1: First Alkylation: Diethyl malonate is deprotonated using a strong base like sodium ethoxide to form a stabilized enolate. This nucleophile is then reacted with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group. The reaction must be conducted under anhydrous conditions to prevent quenching of the base and enolate.
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Step 2: Second Alkylation: A second deprotonation-alkylation sequence is performed, this time using an excess of methyl iodide to add the two methyl groups to the same α-carbon.
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Step 3: Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the dicarboxylic acid using aqueous base (saponification), followed by acidification. Gentle heating of the acidified solution promotes decarboxylation, yielding the final 3,3-dimethylpentanoic acid product.
Reactivity Profile
The reactivity of 3,3-dimethylpentanoic acid is primarily governed by the carboxylic acid group. It undergoes standard transformations such as:
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Esterification: Reaction with an alcohol under acidic conditions.
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Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine.
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Reduction: Reduction to the corresponding primary alcohol, 3,3-dimethylpentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The gem-dimethyl group at the β-position provides significant steric bulk, which can hinder reactions involving the α-carbon but generally does not impede reactions at the carbonyl carbon itself.
Potential Applications in Drug Development
While 3,3-dimethylpentanoic acid is not an active pharmaceutical ingredient itself, its structural features make it a valuable building block in medicinal chemistry. Its primary utility lies in its role as a lipophilic scaffold and a metabolic stabilizer .
The introduction of branched alkyl chains is a well-established strategy in drug design to enhance membrane permeability and modulate binding to hydrophobic pockets of target proteins. Analogues of successful drugs, such as pregabalin, have been explored with additional alkylation to improve potency and pharmacokinetic properties.[8] For example, the development of 4-methylpregabalin illustrates the principle of modifying a lead compound's alkyl backbone to fine-tune its activity.[8]
The diagram below illustrates the logical relationship between the structural features of a molecule like 3,3-dimethylpentanoic acid and its potential impact on key drug-like properties.
Diagram: Structure-Property Relationships in Drug Design
Caption: Impact of structural features on drug-like properties.
Safety, Handling, and Storage
As a research chemical, 3,3-dimethylpentanoic acid requires careful handling in a laboratory setting.
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Hazard Identification: Some suppliers classify this chemical with GHS hazard statements such as H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[9] It may be classified under UN 3265, Corrosive liquid, acidic, organic, n.o.s.[9]
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Precautions for Safe Handling:
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Conditions for Safe Storage:
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
3,3-Dimethylpentanoic acid is a structurally interesting branched-chain fatty acid. While its direct applications are limited, its value as a synthetic building block in drug discovery is significant. The presence of the sterically demanding gem-dimethyl group offers a strategic tool for medicinal chemists to enhance metabolic stability and fine-tune the lipophilicity and binding characteristics of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for any researcher intending to incorporate this versatile scaffold into their development pipeline.
References
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PubChem. (n.d.). 3,3-Dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). EP0103136B1 - 5,5-dichloro-3,3-dimethylpentanoic acid and a process for its preparation.
-
NIST. (n.d.). 3,3-dimethylpentanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 3-Hydroxy-2,3-dimethylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Airgas. (n.d.). Safety Data Sheet. Retrieved from [Link]
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SpectraBase. (n.d.). 3,3-Dimethylpentanoic acid, methyl ester. John Wiley & Sons, Inc. Retrieved from [Link]
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LookChem. (n.d.). 3,4-DIMETHYLPENTANOIC ACID. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 3,3-dimethylpentane. Retrieved from [Link]
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MDPI. (2020). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Methylpregabalin. Retrieved from [Link]
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